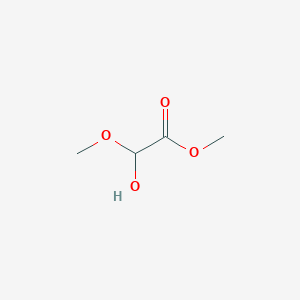

Methyl 2-Hydroxy-2-methoxyacetate

描述

属性

IUPAC Name |

methyl 2-hydroxy-2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJJVYHDJVQFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864900 | |

| Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19757-97-2 | |

| Record name | Methyl 2-hydroxy-2-methoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19757-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-Hydroxy-2-methoxyacetate can be synthesized through the esterification of glycolic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:

HOCH2COOH+CH3OH→HOCH2COOCH3+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

化学反应分析

Types of Reactions

Methyl 2-Hydroxy-2-methoxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of methyl 2-oxo-2-methoxyacetate.

Reduction: Formation of methyl 2-hydroxy-2-methoxyethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Methyl 2-hydroxy-2-methoxyacetate is frequently employed as a reagent in organic synthesis due to its ability to participate in various chemical reactions, including:

- Esterification Reactions: It can be used to synthesize esters, which are crucial intermediates in the production of fragrances, flavors, and pharmaceuticals.

- Retrosynthesis Analysis: The compound aids in the planning of synthetic routes for complex organic molecules by providing a versatile starting material.

Analytical Chemistry

In analytical laboratories, this compound serves as:

- Internal Standard: It is utilized in quantitative analysis methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to improve the accuracy of measurements.

- Chromatographic Applications: Its properties allow it to be effectively separated and identified in complex mixtures.

Microbiology

This compound has potential applications in microbiological studies:

- Antimicrobial Testing: It can be tested for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents.

- Cell Culture Studies: this compound is used in cell culture media formulations to enhance cell growth and viability.

Case Study 1: Synthesis of Esters

A study demonstrated the use of this compound in synthesizing methyl esters through a transesterification reaction. The reaction yielded high purity products with minimal side reactions, showcasing the compound's efficiency as a reagent.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics.

作用机制

The mechanism of action of methyl 2-Hydroxy-2-methoxyacetate involves its interaction with specific molecular targets and pathways. In the context of cancer therapy, it acts as a precursor for the synthesis of Bryostatin 1 derivatives, which inhibit protein kinase C (PKC). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, these derivatives can modulate signaling pathways and exert anti-cancer effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Analogues

Methyl 2-Hydroxyacetate

2-Methoxyethyl 2-Sulfanylacetate

Methyl Esters of Natural Products

Sandaracopimaric Acid Methyl Ester

- CAS No.: Not explicitly listed (referred to as Compound 4 in ) .

- Structure : Diterpene-derived methyl ester with a complex tricyclic backbone.

- Key Differences: Larger molecular weight (>300 g/mol) and lower solubility in polar solvents.

Torulosic Acid Methyl Ester

Phosphorylated and Halogenated Analogues

Methyl 2-Dimethoxyphosphoryl-2-methoxyacetate

- CAS No.: 16141-78-9

- Formula : C₆H₁₁O₆P

- Molecular Weight : 210.12 g/mol

- Key Differences: Phosphoryl group introduces applications in organophosphorus chemistry (e.g., agrochemical intermediates) .

Methyl 2-Fluoroacrylate

Data Tables

Table 1: Molecular Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | LogP |

|---|---|---|---|---|

| This compound | 19757-97-2 | C₄H₈O₄ | 120.10 | 0.87 |

| Methyl 2-Hydroxyacetate | 96-35-5 | C₃H₆O₃ | 90.08 | -0.52 |

| 2-Methoxyethyl 2-Sulfanylacetate | 165747-32-0 | C₅H₁₀O₃S | 150.20 | 1.20 |

| Methyl 2-Fluoroacrylate | 2343-89-7 | C₄H₅FO₂ | 104.08 | 1.05 |

生物活性

Methyl 2-Hydroxy-2-Methoxyacetate (CAS Number: 19757-97-2) is a chemical compound with significant applications in pharmaceutical synthesis. This compound is primarily utilized in the preparation of derivatives like Bryostatin 1, which are known for their role as protein kinase C (PKC) inhibitors in cancer therapy . The molecular formula for this compound is CHO, with a molecular weight of 120.1 g/mol .

This compound exhibits various biological activities, particularly its role in modulating cellular pathways related to cancer. The compound has been shown to inhibit PKC, a family of enzymes that play a crucial role in several cellular processes, including cell growth and differentiation. This inhibition is particularly relevant in the context of cancer therapies, where PKC is often implicated in tumor progression .

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties against a range of pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Cytotoxicity and Therapeutic Potential

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in specific cancer cell types, making it a candidate for further exploration in anticancer drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Bryostatin Derivatives : This research focused on synthesizing Bryostatin derivatives using this compound, highlighting its role as a precursor in developing compounds with enhanced anticancer activity .

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against various bacterial strains, confirming its effectiveness and suggesting potential applications in treating infections caused by resistant bacteria .

- Cytotoxicity Assessment : In vitro studies demonstrated the cytotoxic effects of this compound on cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Summary Table of Biological Activities

常见问题

Q. What are the recommended synthetic routes for Methyl 2-Hydroxy-2-methoxyacetate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification or transesterification reactions. A common approach involves reacting methoxyacetic acid derivatives with methanol under acidic or catalytic conditions. For example, esterification of 2-hydroxy-2-methoxyacetic acid with methanol in the presence of sulfuric acid as a catalyst typically achieves moderate yields (40–60%). Key factors affecting yield include:

- Temperature control : Excess heat may lead to side reactions like hydrolysis of the ester group.

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) are preferred over enzymatic methods for faster kinetics.

- Solvent-free vs. solvent-assisted systems : Solvent-free reactions reduce purification complexity but require precise stoichiometry .

Q. How should researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

Characterization requires a multi-technique approach:

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester and hydroxyl group positions. For instance, the methoxy group (–OCH₃) typically appears as a singlet at ~3.3 ppm in ¹H NMR.

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O–H) validate functional groups.

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) at m/z 135.066 (C₅H₁₀O₄) confirm molecular weight.

- X-ray crystallography : Resolves stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What are the stability considerations for this compound under storage and experimental conditions?

The compound is hygroscopic and prone to hydrolysis. Recommended storage conditions:

- Temperature : –20°C in airtight containers to prevent moisture ingress.

- Light sensitivity : Store in amber vials to avoid photodegradation of the ester group.

- pH control : Avoid aqueous solutions with pH > 8, as alkaline conditions accelerate ester hydrolysis .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) simulations reveal that the ester carbonyl group exhibits moderate electrophilicity (LUMO energy ~–1.5 eV), favoring nucleophilic attack by amines or alcohols. The hydroxyl group adjacent to the methoxy moiety stabilizes transition states via intramolecular hydrogen bonding, reducing activation energy by ~10 kJ/mol compared to non-hydroxylated analogs. Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction kinetics due to differential stabilization of charged intermediates .

Q. What experimental strategies address contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., hydroxyl proton resonance) often arise from solvent effects or tautomerism. To resolve these:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures.

- Deuterium exchange : Adding D₂O suppresses hydroxyl proton signals, confirming their assignment.

- Comparative analysis : Cross-reference with synthesized analogs (e.g., Methyl 2-methoxyacetate) to isolate spectral contributions of the hydroxyl group .

Q. What role does this compound play in asymmetric catalysis, and how can its stereochemical outcomes be optimized?

The compound serves as a chiral auxiliary in enantioselective syntheses. For example, in Michael additions, the hydroxyl group coordinates with metal catalysts (e.g., Cu(II)), inducing axial chirality. Optimization strategies include:

- Chiral ligand design : Use of BINOL derivatives to enhance enantiomeric excess (ee) to >90%.

- Solvent tuning : Polar aprotic solvents (e.g., acetonitrile) improve catalyst-substrate interaction.

- Kinetic resolution : Selective crystallization of diastereomeric salts .

Methodological Guidance

Q. How should researchers mitigate risks when handling this compound in hydrolytic studies?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., methanol).

- Waste disposal : Neutralize acidic/basic hydrolysates before disposal via approved hazardous waste protocols .

Q. What chromatographic techniques are optimal for purifying this compound from reaction mixtures?

- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent effectively separates ester products from unreacted acids.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities. Adjust pH to 2–3 with formic acid to suppress tailing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。